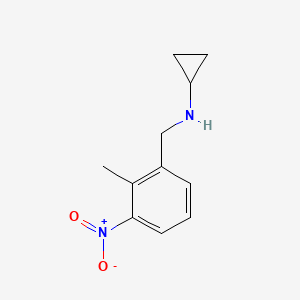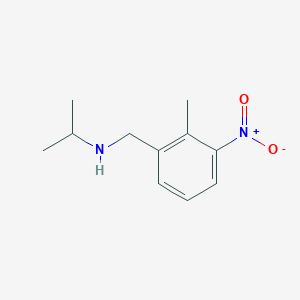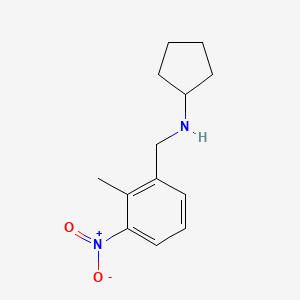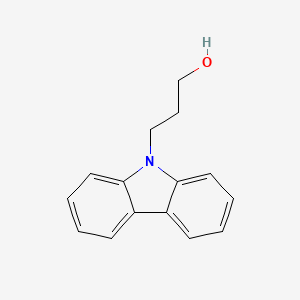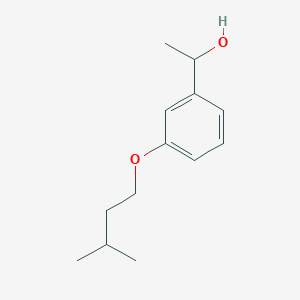
1-(3-(Isopentyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Isopentyloxy)phenyl)ethanol is an organic compound characterized by the presence of a phenyl ring substituted with an isopentyloxy group and an ethanol moiety
Preparation Methods
The synthesis of 1-(3-(Isopentyloxy)phenyl)ethanol typically involves the reaction of 3-(isopentyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction conditions generally include stirring the mixture at room temperature for several hours until the reduction is complete .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents might be employed to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(3-(Isopentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2) in the presence of a catalyst.
Esterification: The alcohol group can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts like sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield the corresponding carboxylic acid, while esterification with acetic acid would produce the acetate ester.
Scientific Research Applications
1-(3-(Isopentyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-(3-(Isopentyloxy)phenyl)ethanol exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity and modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
1-(3-(Isopentyloxy)phenyl)ethanol can be compared with other phenyl ethanol derivatives, such as:
1-Phenylethanol: Lacks the isopentyloxy group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-(4-Methoxyphenyl)ethanol: Contains a methoxy group instead of an isopentyloxy group, which may influence its electronic properties and reactivity.
1-(3-Hydroxyphenyl)ethanol: Has a hydroxyl group on the phenyl ring, which can significantly affect its chemical behavior and interactions with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-[3-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-11,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZGHLLMULRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B7876639.png)
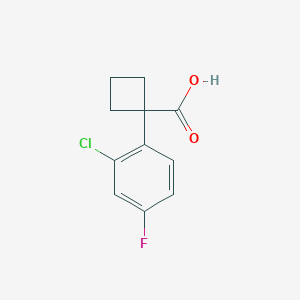
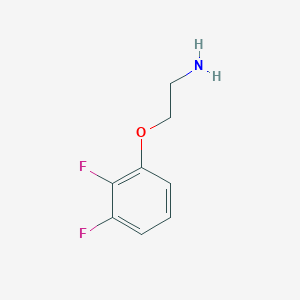
![[3-Bromo-4-(cyclopentylmethoxy)phenyl]methanamine](/img/structure/B7876662.png)
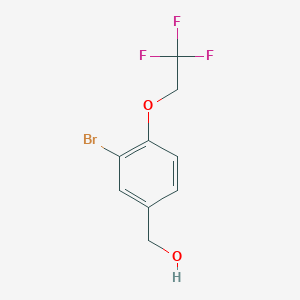
![N-[(3,4,5-trifluorophenyl)methyl]oxan-4-amine](/img/structure/B7876681.png)
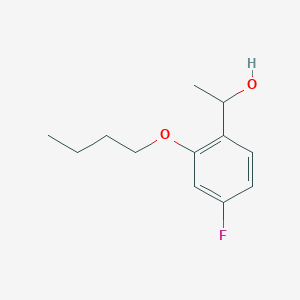
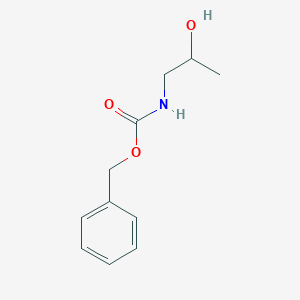
![2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol](/img/structure/B7876704.png)
![2-[(2,4-Dimethoxyphenyl)methylamino]propan-1-ol](/img/structure/B7876708.png)
